![molecular formula C15H13N5OS B2932637 Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2319785-13-0](/img/structure/B2932637.png)

Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

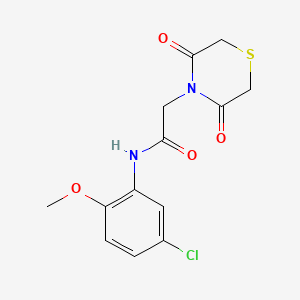

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BTA, and it has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

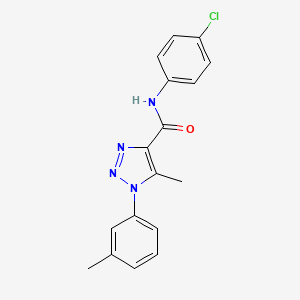

Anti-mycobacterial Applications :

- The benzo[d]thiazol-2-yl scaffold has been identified as a new anti-mycobacterial chemotype. Research has shown that certain derivatives exhibit potential anti-tubercular activity against Mycobacterium tuberculosis, with low cytotoxicity and a promising therapeutic index (Pancholia et al., 2016).

Thienopyrimidine Synthesis :

- Studies on Gewald thiophenes have demonstrated transformations relevant to thienopyrimidine synthesis, which have implications in medicinal chemistry and drug design (Pokhodylo et al., 2010).

Antibacterial Activity :

- Novel derivatives of benzo[d]thiazol-2-yl compounds have been synthesized and demonstrated to exhibit antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents (Landage et al., 2019).

Antimicrobial Applications :

- Benzothiazole β-lactam conjugates have been synthesized and evaluated for antimicrobial activities against a range of bacterial strains, showing moderate activities and potential as medicinal compounds (Alborz et al., 2018).

Potential Nonsedative Anxiolytics :

- Research into (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones revealed their activity in the benzodiazepine receptor binding assay, suggesting potential as nonsedative anxiolytics (Clements-Jewery et al., 1988).

Antifungal Activity :

- A study demonstrated that certain benzothiazole pyrimidine derivatives possess significant antifungal activity, making them candidates for further exploration in antifungal drug development (Maddila et al., 2016).

Anti-HIV Activity :

- Benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines, a new heterocyclic system, have been synthesized and evaluated for anti-HIV activity (Brukštus et al., 2000).

Pharmacological Evaluation :

- Research involving microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including benzothiazole derivatives, has shown potential for pharmacological applications (Mistry et al., 2006).

Anti-microbial and Cytotoxic Activity :

- Certain benzimidazol-2-yl derivatives have been synthesized and evaluated for their antimicrobial potential and cytotoxicity, showing promising results against various bacterial and fungal strains (Shankar et al., 2018).

Inhibitor of Vascular Endothelial Growth Factor Receptor-2 :

- The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent and selective inhibitors of VEGFR-2 kinase activity, with potential implications in cancer treatment (Borzilleri et al., 2006).

Cancer Cell Cycle Regulation and Apoptosis :

- Isoxazole derivatives of benzo[d]thiazol-2-amine exhibited anti-cancer activity against various cancer cell lines, particularly inducing G2/M cell cycle arrest and apoptosis in Colo205 cells (Kumbhare et al., 2014).

Mechanism of Action

Target of Action

Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone and its derivatives have been found to inhibit the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Mode of Action

The compound interacts with the COX enzymes, inhibiting their peroxidase activity This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts the production of prostaglandins, which are key players in the inflammatory response .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability

Result of Action

The inhibition of COX enzymes leads to a reduction in the production of prostaglandins, resulting in decreased inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.

properties

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c21-14(13-19-11-4-1-2-5-12(11)22-13)20-8-10(9-20)18-15-16-6-3-7-17-15/h1-7,10H,8-9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSXAKIZXRZMJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2932554.png)

![2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2932555.png)

![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)

![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)

![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)